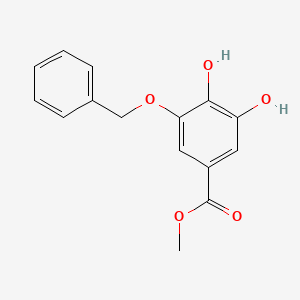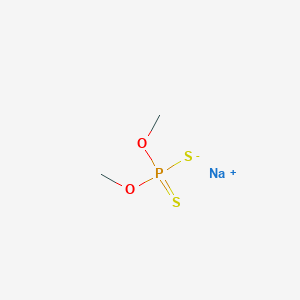
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is a chemical compound that belongs to the class of dithiophosphinates. These compounds are known for their unique properties and are widely used in various industrial applications, particularly in the field of mineral processing. This compound is recognized for its effectiveness as a flotation agent, which helps in the separation of valuable minerals from ores.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxydithiophosphinic acid sodium salt typically involves the reaction of dimethoxydithiophosphinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
Dimethoxydithiophosphinic acid+Sodium hydroxide→Dimethoxydithiophosphinic acid sodium salt+Water
Industrial Production Methods
In industrial settings, the production of dimethoxydithiophosphinic acid sodium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous reaction systems and advanced crystallization techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent dithiophosphinic acid.
Substitution: The sodium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various metal dithiophosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used as a flotation agent in the mining industry to separate valuable minerals from ores.
Mechanism of Action
The mechanism of action of dimethoxydithiophosphinic acid sodium salt involves its interaction with metal ions. The compound forms strong complexes with metal ions, which enhances the separation of these metals during the flotation process. The molecular targets include various metal sulfides, and the pathways involved are primarily coordination chemistry interactions.
Comparison with Similar Compounds
Similar Compounds
Dialkyl dithiophosphinates: These compounds are structurally similar and are also used as flotation agents.
Dithiophosphates: Another class of compounds with similar applications in mineral processing.
Xanthates: Widely used in the mining industry for similar purposes.
Uniqueness
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its high selectivity and efficiency in the flotation process. It exhibits better performance compared to other similar compounds, particularly in the separation of complex polymetallic ores and precious metals.
Properties
IUPAC Name |
sodium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.Na/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRRRXCHZEEMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)

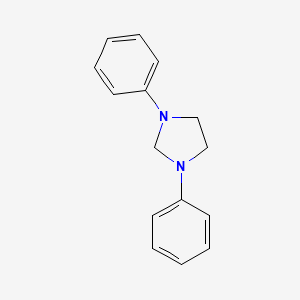
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)

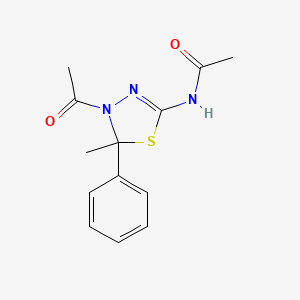

![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)
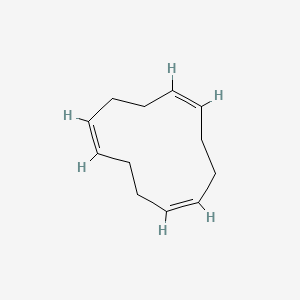
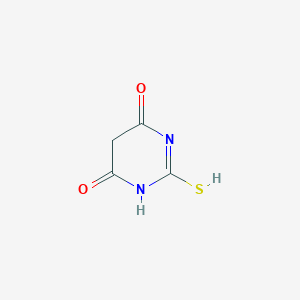
![4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)
![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)
